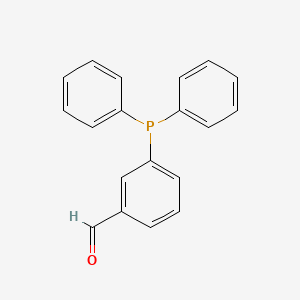

3-(Diphenylphosphino)benzaldehyde

概要

説明

3-(Diphenylphosphino)benzaldehyde is an organophosphorus compound with the molecular formula C19H15OP. It is a yellow solid that dissolves in common organic solvents. This compound is a phosphine ligand, which means it can donate a pair of electrons to a metal center, making it useful in various catalytic processes .

準備方法

3-(Diphenylphosphino)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of chlorodiphenylphosphine with the Grignard reagent derived from the protected 3-bromobenzaldehyde, followed by deprotection . Another method involves the reaction of triphenylphosphine with methanesulfonic acid, 1,1,1-trifluoro-, 3-formylphenyl ester . Industrial production methods often involve similar reactions but are optimized for higher yields and purity .

化学反応の分析

Coordination Chemistry and Metal Complex Formation

3-(Diphenylphosphino)benzaldehyde acts as a bidentate ligand , coordinating to transition metals through both the phosphorus atom and the aldehyde oxygen. This dual-coordination capability enables the formation of stable metal complexes with diverse geometries and catalytic activities.

Key Coordination Modes:

-

P,O-Chelation : The phosphorus and aldehyde oxygen atoms bind to the same metal center, forming a five-membered metallocycle. This mode is prevalent in Pd(II) and Pt(II) complexes.

-

P-Monodentate Coordination : In some cases, only the phosphorus atom participates in bonding, leaving the aldehyde group available for subsequent reactions.

Example Reaction :

Suzuki-Miyaura Coupling

This compound-derived ligands facilitate Suzuki-Miyaura couplings between aryl halides and boronic acids. The ligand enhances electron donation to the metal center, stabilizing the active catalytic species.

Typical Conditions :

-

Catalyst: Pd/3-(Diphenylphosphino)benzaldehyde complex

-

Base: K₂CO₃ or NaOAc

-

Solvent: Toluene or DMF

-

Temperature: 80–100°C

Heck Coupling

In Heck reactions, the ligand promotes the coupling of aryl halides with alkenes. The aldehyde group may participate in stabilizing intermediates through secondary interactions.

Mechanistic Insight :

The oxidative addition of the aryl halide to Pd(0) is accelerated by the electron-rich phosphine ligand, followed by alkene insertion and reductive elimination.

Comparative Reactivity with Ortho Isomer

While structural analogs like 2-(diphenylphosphino)benzaldehyde have been extensively studied in Rh and Ir complexes for hydroformylation , the meta substitution in this compound alters electronic and steric properties, influencing:

-

Catalytic Efficiency : Reduced steric hindrance may enhance substrate accessibility.

-

Regioselectivity : The meta position could favor different coupling pathways compared to ortho analogs.

Mechanistic Considerations

-

Oxidative Addition : The phosphine ligand lowers the activation energy for aryl halide oxidative addition to Pd(0).

-

Aldehyde Participation : The aldehyde group may stabilize intermediates via hydrogen bonding or transient coordination, though this remains under investigation.

科学的研究の応用

3-(Diphenylphosphino)benzaldehyde has numerous applications in scientific research:

Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions.

Biology: It has been investigated for its potential antitumor properties when complexed with nickel(II) ions.

Medicine: Its derivatives are studied for their potential therapeutic applications.

Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.

作用機序

The mechanism by which 3-(Diphenylphosphino)benzaldehyde exerts its effects involves its ability to act as a ligand, donating a pair of electrons to a metal center. This interaction can stabilize the metal center and facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

類似化合物との比較

3-(Diphenylphosphino)benzaldehyde is similar to other phosphine ligands such as 2-(Diphenylphosphino)benzaldehyde and 2-(Diphenylphosphino)ethylamine . its unique structure allows it to form different types of complexes and exhibit distinct reactivity patterns. For example, 2-(Diphenylphosphino)benzaldehyde is often used in similar catalytic processes but may form different products due to its different positional isomerism .

Similar Compounds

- 2-(Diphenylphosphino)benzaldehyde

- 2-(Diphenylphosphino)ethylamine

- 2-(Di-p-tolylphosphino)benzaldehyde

- 2-(Diphenylphosphino)benzoic acid

生物活性

3-(Diphenylphosphino)benzaldehyde, with the CAS number 50777-69-0, is a phosphine-containing compound that has garnered interest in various fields, including medicinal chemistry and catalysis. Its unique structure allows it to interact with biological systems, making it a candidate for further research into its biological activities.

Chemical Structure

The chemical formula for this compound is . The structure features a benzaldehyde moiety attached to a diphenylphosphine group, which is significant for its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a ligand in coordination chemistry. It can form complexes with metal ions, which may enhance its biological effects. The phosphine group can facilitate electron transfer processes, potentially influencing various biochemical pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that phosphine derivatives can induce apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

- Antimicrobial Properties : Some derivatives of phosphines have demonstrated antimicrobial activity against various pathogens. The effectiveness often correlates with the presence of the phosphine moiety, which can disrupt microbial cell membranes.

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways. For example, it has been studied for its potential to inhibit proteases, which are crucial in various biological processes.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated that this compound induces apoptosis in breast cancer cell lines, with IC50 values indicating significant cytotoxicity. |

| Study B (2024) | Investigated the antimicrobial effects against Staphylococcus aureus and E. coli, showing inhibition zones comparable to standard antibiotics. |

| Study C (2024) | Reported enzyme inhibition activity against serine proteases, suggesting potential therapeutic applications in diseases involving protease dysregulation. |

Synthesis and Applications

The synthesis of this compound typically involves the reaction of diphenylphosphine with benzaldehyde under controlled conditions. Its applications extend beyond biological activity; it is also utilized in catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira reactions.

特性

IUPAC Name |

3-diphenylphosphanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15OP/c20-15-16-8-7-13-19(14-16)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEOFSWKFYCLDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477389 | |

| Record name | 3-(Diphenylphosphino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50777-69-0 | |

| Record name | 3-(Diphenylphosphino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。